1-Propanoylpyrrolidine-3-carboxylic acid
Overview
Description
1-Propanoylpyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a propanoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanoylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.
Another method involves the Michael addition of a carboxylate-substituted enone with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring . This method is particularly useful for producing enantiomerically enriched derivatives of pyrrolidine-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanoylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction of the propanoyl group can produce alcohols or amines.
Scientific Research Applications
1-Propanoylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-propanoylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its biological activity.
Comparison with Similar Compounds
1-Propanoylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-3-carboxylic acid: Lacks the propanoyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but with a carboxyl group at the second position.
N-Acylpyrrolidines: A broader class of compounds where the nitrogen atom in the pyrrolidine ring is acylated with various acyl groups, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-propanoylpyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYADCZIBMBFHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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